1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1105220-74-3
VCID: VC7506295
InChI: InChI=1S/C21H19BrN4O4/c1-29-11-5-10-25-20(27)16-8-2-3-9-17(16)26(21(25)28)13-18-23-19(24-30-18)14-6-4-7-15(22)12-14/h2-4,6-9,12H,5,10-11,13H2,1H3
SMILES: COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br
Molecular Formula: C21H19BrN4O4
Molecular Weight: 471.311

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1105220-74-3

VCID: VC7506295

Molecular Formula: C21H19BrN4O4

Molecular Weight: 471.311

* For research use only. Not for human or veterinary use.

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione - 1105220-74-3

Description

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that combines quinazoline and oxadiazole moieties. This compound is part of a broader class of quinazoline derivatives, which have been extensively studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Synthesis and Chemical Modifications

The synthesis of such compounds typically involves multi-step reactions, starting with the formation of the quinazoline core, followed by the introduction of the oxadiazole and bromophenyl groups. The use of 1,2,4-oxadiazoles in conjunction with quinazolines is a strategy to enhance biological activity by creating novel heterocyclic systems .

Biological Activities

Quinazoline derivatives, in general, exhibit a wide range of biological activities. While specific data on 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is limited, related compounds have shown antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of bromine and methoxy groups may influence these activities by altering the compound's pharmacokinetics and interactions with biological targets.

Research Findings and Future Directions

Research in quinazoline derivatives continues to expand due to their potential therapeutic applications. Future studies on this specific compound could focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis to identify key features contributing to its pharmacological effects.

CAS No. 1105220-74-3
Product Name 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione
Molecular Formula C21H19BrN4O4
Molecular Weight 471.311
IUPAC Name 1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione
Standard InChI InChI=1S/C21H19BrN4O4/c1-29-11-5-10-25-20(27)16-8-2-3-9-17(16)26(21(25)28)13-18-23-19(24-30-18)14-6-4-7-15(22)12-14/h2-4,6-9,12H,5,10-11,13H2,1H3
Standard InChIKey WYRDITPHGNJKNQ-UHFFFAOYSA-N
SMILES COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br
Solubility not available
PubChem Compound 30849985
Last Modified Aug 19 2023

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